molecular formula C10H22N2O4 B11931717 Methylacetamide-PEG3-NH2

Methylacetamide-PEG3-NH2

Cat. No.: B11931717
M. Wt: 234.29 g/mol
InChI Key: ZRYLQVHXGQRNND-UHFFFAOYSA-N
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Description

Methylacetamide-PEG3-NH2 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These chimeras are molecules designed to degrade specific proteins by utilizing the ubiquitin-proteasome system . The compound has a molecular formula of C10H22N2O4 and a molecular weight of 234.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylacetamide-PEG3-NH2 typically involves the coupling of a PEG chain with a methylacetamide group and an amine group. One common method involves the use of N-hydroxysuccinimide (NHS) esters, which are highly reactive toward amines at physiological pH . The reaction conditions usually involve mild temperatures and neutral to slightly basic pH to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methylacetamide-PEG3-NH2 undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be coupled with other molecules to form larger conjugates.

Common Reagents and Conditions

    N-hydroxysuccinimide (NHS) Esters: Used for coupling reactions with amines.

    Mild Bases: Such as triethylamine, to maintain a slightly basic pH during reactions.

Major Products Formed

The major products formed from reactions involving this compound are typically larger conjugates or PROTAC molecules designed for specific protein degradation .

Scientific Research Applications

Methylacetamide-PEG3-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methylacetamide-PEG3-NH2 involves its role as a linker in PROTACs. PROTACs exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

    Mal-PEG3-NH2: Another PEG-based linker with a maleimide group.

    PEG-NHS Esters: PEG derivatives with NHS ester groups for coupling reactions.

Uniqueness

Methylacetamide-PEG3-NH2 is unique due to its specific structure, which allows it to be used effectively in the synthesis of PROTACs. Its combination of a methylacetamide group and a PEG chain provides both stability and flexibility, making it a valuable tool in targeted protein degradation research .

Properties

Molecular Formula

C10H22N2O4

Molecular Weight

234.29 g/mol

IUPAC Name

3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-methylpropanamide

InChI

InChI=1S/C10H22N2O4/c1-12-10(13)2-4-14-6-8-16-9-7-15-5-3-11/h2-9,11H2,1H3,(H,12,13)

InChI Key

ZRYLQVHXGQRNND-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCOCCOCCOCCN

Origin of Product

United States

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